molecular formula C10H6N6 B2361630 Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 20420-56-8

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

Cat. No.: B2361630
CAS No.: 20420-56-8
M. Wt: 210.2
InChI Key: YSERBOLOJGUAAG-UHFFFAOYSA-N
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Description

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a novel compound that has been synthesized as a potential antiviral and antimicrobial agent . It has also been studied for its potential as an anticancer agent, specifically targeting VEGFR-2 kinase .


Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, a series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and oxidation-reduction mechanisms .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline derivatives exhibit significant antimicrobial and antifungal activities. Compounds synthesized with this structure have shown potent antibacterial properties compared to standard antibiotics like tetracycline (Badran, Abouzid, & Hussein, 2003). This indicates their potential as effective agents in the treatment of microbial infections.

Antidepressant Potential and Receptor Antagonism

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potentially rapid-acting antidepressants. These compounds show promise in reducing symptoms in behavioral despair models in rats, suggesting potential as novel and fast-acting antidepressants. Additionally, they have been found to bind avidly to adenosine A1 and A2 receptors, demonstrating significant receptor antagonism (Sarges et al., 1990).

Crystal Structure Analysis

The crystal structures of various 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported. Understanding the crystal structures of these compounds is vital for their application in drug design and other scientific research areas (Nogueira et al., 2017).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of [1,2,4] triazolo [4,3-a] quinoxaline, including those containing pyridinyl thiazole moiety. The methods used for their synthesis feature high yield, broad substrate scope, and straightforward procedures, making them valuable for further scientific exploration (Kathrotiya & Naliapara, 2015).

Anticonvulsant Activities

Some novel triazolo[4,3-a]quinoxaline derivatives have been synthesized and tested for their potential as anticonvulsant agents. These findings are important for the development of new treatments for seizure disorders (Wagle, Adhikari, & Kumari, 2009).

Antitubercular Agents

A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were developed for their potential antitubercular properties. These compounds were synthesized under solvent-free conditions, showing potential as antitubercular agents (Sekhar, Rao, & Kumar, 2011).

Biochemical Analysis

Biochemical Properties

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline has been found to interact with various biomolecules, particularly DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of DNA, making this compound a potential anticancer agent .

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells, particularly cancer cells . It has demonstrated potent anticancer activities against HepG2, HCT-116, and MCF-7 cancer cell lines . The compound influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, potentially affecting gene expression and leading to cell death .

Temporal Effects in Laboratory Settings

Its potent anticancer activities have been observed in various studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. Its potential as an anticancer agent suggests that it could have significant effects at certain dosages .

Metabolic Pathways

Given its interaction with DNA, it may be involved in pathways related to DNA synthesis and repair .

Transport and Distribution

Its ability to intercalate DNA suggests that it may be transported to the nucleus of cells .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus due to its interaction with DNA

Properties

IUPAC Name

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6/c1-2-4-8-7(3-1)15-5-11-13-9(15)10-14-12-6-16(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSERBOLOJGUAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3C4=NN=CN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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